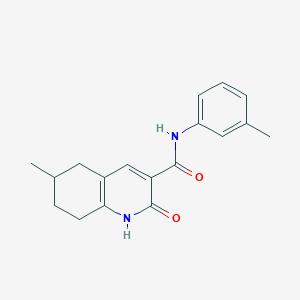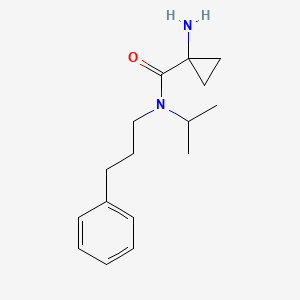
6-methyl-N-(3-methylphenyl)-2-oxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methyl-N-(3-methylphenyl)-2-oxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MQ or MQPA and is a member of the quinolone family. MQPA is a potent inhibitor of serine proteases, which are enzymes that play a crucial role in various physiological processes.
Wirkmechanismus
MQPA acts as a reversible inhibitor of serine proteases by binding to the active site of the enzyme. This binding prevents the substrate from binding to the enzyme, thereby inhibiting the enzymatic activity. MQPA has been shown to have a high affinity for serine proteases, making it a potent inhibitor.
Biochemical and Physiological Effects:
MQPA has been shown to have various biochemical and physiological effects. In cancer research, MQPA has been shown to inhibit tumor growth and metastasis by inhibiting the activity of serine proteases involved in these processes. Additionally, MQPA has been shown to have anti-inflammatory effects by inhibiting the activity of enzymes involved in the inflammatory response. In proteomics, MQPA has been used to selectively label and identify serine proteases in complex protein mixtures.
Vorteile Und Einschränkungen Für Laborexperimente
MQPA has various advantages and limitations for lab experiments. One of the advantages of MQPA is its high affinity for serine proteases, making it a potent inhibitor. Additionally, MQPA has been shown to have a high selectivity for serine proteases, making it a useful tool compound in drug discovery and proteomics. However, one of the limitations of MQPA is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on MQPA. One area of research is the development of MQPA-based anti-cancer therapies. MQPA has been shown to inhibit tumor growth and metastasis, making it a potential anti-cancer agent. Additionally, further research is needed to understand the mechanisms of action of MQPA and its potential applications in other fields, such as inflammation and cardiovascular disease. Finally, the development of new synthesis methods for MQPA could lead to improved yields and purity, making it more accessible for research and potential applications.
Synthesemethoden
The synthesis of MQPA involves the reaction of 3-methylbenzylamine with ethyl acetoacetate, followed by cyclization with 2-chloroacetyl chloride. The resulting product is then treated with hydroxylamine hydrochloride to obtain MQPA. This synthesis method has been optimized to yield high purity and yield of MQPA.
Wissenschaftliche Forschungsanwendungen
MQPA has been extensively studied for its potential applications in various fields, including cancer research, drug discovery, and proteomics. MQPA has been shown to inhibit the activity of various serine proteases, including thrombin, trypsin, and plasmin. This inhibition of serine proteases has been linked to the prevention of tumor growth and metastasis, making MQPA a potential anti-cancer agent. Additionally, MQPA has been used as a tool compound in drug discovery to identify new serine protease inhibitors. In proteomics, MQPA has been used to selectively label and identify serine proteases in complex protein mixtures.
Eigenschaften
IUPAC Name |
6-methyl-N-(3-methylphenyl)-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-11-4-3-5-14(9-11)19-17(21)15-10-13-8-12(2)6-7-16(13)20-18(15)22/h3-5,9-10,12H,6-8H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSFAVXTDAAJJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C=C(C(=O)N2)C(=O)NC3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-tert-butylphenyl)ethanone O-{[2-(2-ethoxyphenyl)-4-quinolinyl]carbonyl}oxime](/img/structure/B5415125.png)
![methyl 4-{2-cyano-3-oxo-3-[(tetrahydro-2-furanylmethyl)amino]-1-propen-1-yl}benzoate](/img/structure/B5415132.png)
![2-benzyl-6-[4-(benzyloxy)benzylidene]-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5415135.png)
![6-methyl-2-oxo-5-[(2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)carbonyl]-1,2-dihydropyridine-3-carbonitrile](/img/structure/B5415141.png)
![1-(6-chloro-1,3-benzodioxol-5-yl)-N-methyl-N-{[3-(4-pyridinyl)-5-isoxazolyl]methyl}methanamine](/img/structure/B5415146.png)
![5-[(3-fluorophenoxy)methyl]-N-(2-hydroxyethyl)-N-propyl-1H-pyrazole-3-carboxamide](/img/structure/B5415164.png)
![2-[5-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)-5,6-dihydropyrrolo[3,4-c]pyrazol-1(4H)-yl]ethanol](/img/structure/B5415170.png)
![1-ethyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B5415176.png)
![(1R*,3S*,4S*)-3-hydroxy-4,7,7-trimethyl-N-[2-(1H-1,2,4-triazol-5-ylthio)ethyl]bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B5415187.png)

![1-[(2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)carbonyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5415203.png)
![2-(4-fluorophenyl)-5-propyl-4-{[(tetrahydrofuran-2-ylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5415213.png)
![4-methoxy-N-[2-(5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-ylamino)ethyl]benzenesulfonamide](/img/structure/B5415214.png)
![N-(4-{[1-methyl-3-oxo-3-(3-pyridinyl)-1-propen-1-yl]amino}phenyl)acetamide](/img/structure/B5415217.png)